1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide
CAS No.: 1020454-57-2
Cat. No.: VC11912269
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020454-57-2 |
|---|---|
| Molecular Formula | C14H16FN3O2 |
| Molecular Weight | 277.29 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
| Standard InChI Key | OWPPAQLEUQKAKJ-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
| Canonical SMILES | CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Introduction
Chemical Identity
Chemical Name:
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide
Molecular Formula:
C13H15FN2O2
Molecular Weight:
250.27 g/mol
IUPAC Name:
1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide
Structure:
The compound features a pyrazole core substituted with a fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide functional group at position 3. The carboxamide is further substituted with a propyl chain.
Synthesis
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide typically involves:
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Formation of the pyrazole ring: Starting with hydrazine derivatives and β-diketones or similar precursors.
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Introduction of the fluorophenyl group: Achieved via electrophilic substitution or coupling reactions.
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Methoxylation at position 4: Using methylating agents such as dimethyl sulfate or methyl iodide.
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Carboxamide functionalization: Reacting with propylamine under controlled conditions.
Characterization Techniques
The compound can be characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify characteristic functional groups like -C=O, -NH, and -OCH₃.
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High-Performance Liquid Chromatography (HPLC): For purity analysis.
Pharmacological Potential
Compounds with similar structures, particularly pyrazole derivatives, have shown diverse biological activities:
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Anti-inflammatory properties: Pyrazoles are known to inhibit enzymes like COX-2.
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Anticancer activity: Substituted pyrazoles have been explored for their cytotoxic effects against tumor cells.
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Antimicrobial effects: Fluorinated aromatic compounds often exhibit enhanced antibacterial or antifungal properties.
Drug-Likeness
Preliminary computational studies using tools like SwissADME suggest that the compound has favorable pharmacokinetic parameters, including good oral bioavailability and drug-likeness.
Medicinal Chemistry
The compound is a promising scaffold for designing drugs targeting:
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Inflammatory diseases
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Cancer
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Neurological disorders (e.g., Alzheimer's disease)
Agrochemicals
Pyrazole derivatives are also used in pesticides and herbicides due to their bioactivity against pests.
Research Outlook
Further research is needed to:
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Evaluate its specific biological targets through in vitro and in vivo studies.
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Optimize its pharmacokinetics and toxicity profile for therapeutic use.
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Explore its potential as an industrial chemical in non-medicinal applications.
This comprehensive analysis highlights the importance of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide as a versatile compound with significant potential in various fields of chemistry and biology.
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